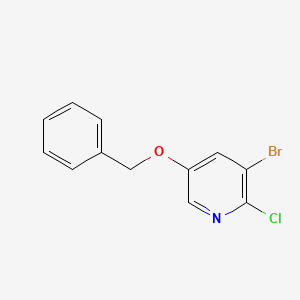

5-(Benzyloxy)-3-bromo-2-chloropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9BrClNO |

|---|---|

Molecular Weight |

298.56 g/mol |

IUPAC Name |

3-bromo-2-chloro-5-phenylmethoxypyridine |

InChI |

InChI=1S/C12H9BrClNO/c13-11-6-10(7-15-12(11)14)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |

InChI Key |

JXUWMYIZOZLFRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(N=C2)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Benzyloxy 3 Bromo 2 Chloropyridine

Retrosynthetic Analysis of the 5-(Benzyloxy)-3-bromo-2-chloropyridine Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the analysis reveals several potential disconnection points, primarily at the carbon-heteroatom bonds.

The most intuitive disconnections are:

C-O Bond: Cleavage of the benzyloxy ether bond suggests a 5-hydroxypyridine derivative and a benzyl halide as precursors. This disconnection points to an O-alkylation reaction, such as the Williamson ether synthesis, as a key final step.

C-Br and C-Cl Bonds: Disconnecting the carbon-halogen bonds suggests a 5-(benzyloxy)pyridine precursor that can undergo regioselective halogenation. The order of introduction of the bromine and chlorine atoms is a critical consideration, governed by the directing effects of the pyridine (B92270) nitrogen and the benzyloxy group.

A plausible retrosynthetic pathway would start with a simple, commercially available hydroxypyridine. This precursor would first be protected via benzylation, followed by sequential, regioselective introduction of the halogen atoms. An alternative approach could involve halogenating a hydroxypyridine intermediate before introducing the benzyl group, which might alter the regiochemical outcome of the halogenation steps.

| Disconnection Point | Precursors | Key Reaction Type |

| C(5)-O Bond | 5-hydroxy-3-bromo-2-chloropyridine, Benzyl bromide | Williamson Ether Synthesis |

| C(3)-Br Bond | 5-(Benzyloxy)-2-chloropyridine, Brominating agent | Electrophilic Bromination |

| C(2)-Cl Bond | 5-(Benzyloxy)-3-bromo-2-pyridone, Chlorinating agent (e.g., POCl₃) | Chlorination/Aromatization |

De Novo Synthesis Approaches to the Pyridine Ring System

De novo synthesis, the construction of the pyridine ring from acyclic precursors, offers a powerful strategy for accessing highly substituted patterns that may be difficult to obtain through derivatization. researchgate.netillinois.edu These methods provide flexibility in introducing the desired substituents at specific positions from the outset.

Cyclization Reactions for Pyridine Annulation

Several classical and modern cyclization reactions can be adapted to form the 2,3,5-trisubstituted pyridine core. nih.govresearchgate.net These reactions typically involve the condensation of carbonyl compounds with a nitrogen source, followed by cyclization and aromatization. baranlab.org

Hantzsch-type Synthesis: While traditionally used for symmetric dihydropyridines, modifications of the Hantzsch synthesis can yield asymmetric pyridines. This could involve the condensation of an enamine, a 1,3-dicarbonyl compound, and an aldehyde equivalent in the presence of ammonia. researchgate.net

[2+2+2] Cycloaddition: Transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles have emerged as an efficient method for assembling polysubstituted pyridines. rsc.org Careful selection of alkyne and nitrile precursors could potentially construct the desired substitution pattern.

Formal [3+3] Cycloaddition: The reaction of enamines with unsaturated aldehydes or ketones presents another viable route to substituted pyridines. acs.org

The choice of cyclization strategy depends on the availability of the acyclic precursors and the desired regiocontrol. organic-chemistry.orgorganic-chemistry.org

Precursor Design and Selection for Pyridine Formation

The success of a de novo synthesis hinges on the rational design of acyclic precursors. For this compound, precursors would need to contain the functionalities that will become the final substituents or groups that can be readily converted to them.

For instance, a [3+3] cycloaddition approach might utilize an enamine derived from a β-keto ester and an α,β-unsaturated carbonyl compound. The substituents on these fragments must be chosen to correspond to the final chloro, bromo, and benzyloxy groups on the pyridine ring.

| Precursor Type | Description | Potential Role in Synthesis |

| β-Ketoesters | Compounds with keto and ester groups separated by a methylene. | Can provide C4, C5, and C6 of the pyridine ring. The ester at C5 could be a precursor to the hydroxyl/benzyloxy group. |

| Enamines | Formed from ketones/aldehydes and secondary amines. | Act as nucleophilic components in condensation reactions, often providing C2 and C3 of the pyridine ring. |

| α,β-Unsaturated Carbonyls | Enones or enals. | Act as electrophilic components, providing the remaining atoms for the pyridine ring. |

| Nitriles | R-C≡N | Can serve as the nitrogen source and provide C2 in cycloaddition reactions. rsc.org |

Derivatization Strategies for this compound

This approach involves modifying an existing pyridine ring to install the required substituents. This is often more straightforward than de novo synthesis if a suitably substituted pyridine precursor is available. The key challenges are achieving the correct regioselectivity for the halogenation steps and efficiently introducing the benzyloxy group.

Regioselective Halogenation Procedures

The introduction of bromine and chlorine at the C3 and C2 positions, respectively, requires careful control of reaction conditions and reagents. The benzyloxy group at C5 is an ortho-, para-directing, activating group, while the pyridine nitrogen is a deactivating group.

Bromination: Electrophilic bromination of a 5-(benzyloxy)pyridine precursor would likely be directed to the positions ortho and para to the activating benzyloxy group (C4 and C6). To achieve C3 bromination, one might need to start with a precursor where other positions are blocked or use specific brominating agents and conditions that favor this isomer. researchgate.netnih.gov Alternatively, starting with a pyridine N-oxide can alter the regioselectivity of halogenation, often directing electrophiles to the C2 or C4 positions. nih.govtcichemicals.com

Chlorination: Introducing a chlorine atom at the C2 position can often be accomplished by converting a 2-pyridone (or 2-hydroxypyridine) into the corresponding 2-chloropyridine using reagents like phosphorus oxychloride (POCl₃) or phosphoryl chloride. This is a standard transformation in pyridine chemistry. Recent methods also explore direct C-H chlorination using various reagents and catalysts. nih.govrsc.orgrsc.org

The sequence of these halogenation steps is crucial. For example, chlorination of a 5-(benzyloxy)-2-pyridone would yield a 5-(benzyloxy)-2-chloropyridine, which could then be subjected to bromination. The electronic properties of the chlorinated intermediate would then influence the position of the subsequent bromination.

| Halogenation Method | Reagent/Conditions | Target Position |

| Electrophilic Bromination | N-Bromosuccinimide (NBS), Br₂/Lewis Acid | C3, C6 (depends on directing groups) |

| N-Oxide Activation | Ts₂O/TBABr | C2 nih.govtcichemicals.com |

| Pyridone Chlorination | POCl₃, PCl₅ | C2 |

| Direct C-H Chlorination | Selectfluor/LiCl | Varies with substrate rsc.org |

Introduction of the Benzyloxy Moiety

The benzyloxy group is typically introduced via nucleophilic substitution on a pyridine ring bearing a suitable leaving group (e.g., a halogen) or by O-alkylation of a hydroxypyridine. nih.gov

Williamson Ether Synthesis: This is the most common method, involving the reaction of a sodium or potassium salt of a 5-hydroxypyridine derivative with benzyl bromide or benzyl chloride. nih.gov The reaction is generally efficient and proceeds under mild conditions. For example, 3-bromo-2-chloro-5-hydroxypyridine could be treated with a base (like NaH) followed by benzyl bromide to yield the target product. google.comresearchgate.netasianpubs.org

Catalyst-Free N-Alkylation vs. O-Alkylation: In hydroxypyridines, which can exist as pyridone tautomers, competitive N-alkylation can be an issue. However, specific conditions can be employed to favor O-alkylation to form the desired ether. acs.org

The synthesis of the required 5-hydroxypyridine precursor is itself a key step. nbinno.com These are versatile intermediates in the synthesis of many hydroxypyridine derivatives. nih.gov

Sequential Functionalization Protocols

The construction of this compound is most effectively approached through a sequential functionalization strategy, beginning with a pre-functionalized pyridine ring. A plausible and commonly utilized pathway commences with a readily available starting material, which is then subjected to a series of halogenation and etherification reactions.

A key intermediate in this synthesis is 2-chloro-3-bromo-5-hydroxypyridine. The preparation of this intermediate can be achieved through various routes. One common method involves the diazotization of an aminopyridine precursor. For instance, the synthesis of 2-chloro-5-hydroxypyridine can be initiated from 2-amino-5-bromopyridine. This process involves diazotization to replace the amino group with a chloro group, followed by subsequent reactions to introduce the hydroxyl group guidechem.com.

Once the 2-chloro-5-hydroxypyridine scaffold is in hand, the next critical step is the regioselective bromination at the 3-position. This electrophilic aromatic substitution is directed by the activating effect of the hydroxyl group. The synthesis of 2-chloro-3-bromo-5-hydroxypyridine has been described in the literature, providing a direct precursor to the final benzylation step .

The final step in this sequential protocol is the O-benzylation of the hydroxyl group of 2-chloro-3-bromo-5-hydroxypyridine. This is typically achieved via a Williamson ether synthesis, where the hydroxyl group is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl bromide or a related benzylating agent.

Chlorination and Hydroxylation: Conversion of a suitable pyridine precursor to 2-chloro-5-hydroxypyridine.

Bromination: Regioselective bromination of 2-chloro-5-hydroxypyridine to yield 2-chloro-3-bromo-5-hydroxypyridine.

Benzylation: O-alkylation of 2-chloro-3-bromo-5-hydroxypyridine with a benzylating agent to afford the final product, this compound.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction parameters for each step of the sequential functionalization. Key areas of focus for optimization include the choice of catalyst systems, the selection of appropriate solvents, and the precise control of reaction temperature.

Catalyst Systems and Ligand Effects

While the initial halogenation steps may not always require catalytic activation, the subsequent benzylation step can be significantly influenced by the choice of catalysts, particularly in more complex systems or when milder reaction conditions are desired. For O-alkylation reactions of heterocyclic compounds, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases, thereby increasing the reaction rate and yield.

In related chemistries, palladium-catalyzed O-benzylation of ambident 2-quinolinone nucleophiles has been reported. The use of specific palladium catalysts and ligands, such as XantPhosPdCl₂, has been shown to promote O-alkylation over the competing N-alkylation, highlighting the critical role of the catalyst-ligand system in directing the regioselectivity of the reaction nih.gov. While not directly applied to this compound, these findings suggest that a similar catalytic approach could be beneficial in optimizing the benzylation step, particularly if side reactions are observed.

The following table outlines potential catalyst systems for the O-benzylation step based on analogous reactions:

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Potential Outcome |

| None (Williamson) | - | K₂CO₃, NaH | DMF, Acetonitrile | 25-80 | Standard, may require harsh conditions |

| Phase-Transfer Catalyst | TBAB | NaOH | Dichloromethane/Water | 25-40 | Improved reaction rate |

| Palladium(II) Acetate | Xantphos | K₂CO₃ | Toluene | 80-110 | High O-selectivity, milder conditions |

Process Intensification and Scale-Up Considerations

The transition from laboratory-scale synthesis to larger-scale production of this compound introduces a new set of challenges that can be addressed through process intensification. This approach aims to develop safer, more efficient, and more sustainable manufacturing processes.

For the halogenation and benzylation steps involved in this synthesis, the use of continuous flow reactors could offer significant advantages over traditional batch processing. Flow chemistry allows for better control over reaction parameters such as temperature and mixing, which can lead to improved yields and purities. The enhanced heat and mass transfer in microreactors can also enable the use of more reactive reagents and higher temperatures in a controlled and safe manner.

When scaling up the synthesis, careful consideration must be given to the safe handling of reagents such as bromine and strong bases. The purification of the final product will also require a scalable method, such as crystallization or distillation, to ensure the required purity standards are met. A thorough understanding of the reaction kinetics and thermodynamics is essential for a successful and safe scale-up of the synthesis of this compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental impact of its production. This involves the selection of less hazardous reagents and solvents, improving atom economy, and reducing energy consumption.

In the context of this synthesis, several green chemistry strategies can be considered. For the bromination step, the use of molecular bromine could potentially be replaced with a less hazardous brominating agent, such as N-bromosuccinimide (NBS), which is a solid and easier to handle.

For the O-benzylation step, the use of a catalytic amount of a phase-transfer catalyst can reduce the need for large quantities of organic solvents and may allow the reaction to proceed under milder conditions. Furthermore, exploring alternative, more environmentally benign solvents to replace traditional polar aprotic solvents like DMF, which has toxicity concerns, would be a significant green improvement. Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (2-MeTHF), could be investigated as potential replacements.

The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel without the isolation of intermediates, can also contribute to a greener process by reducing solvent usage and waste generation. While a one-pot synthesis for this specific multi-substituted pyridine has not been reported, the development of such a process would be a significant advancement in the application of green chemistry to its synthesis nih.govacs.org.

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Optimize reactions to minimize waste. |

| Atom Economy | Design synthetic routes that maximize the incorporation of all materials used. |

| Less Hazardous Chemical Syntheses | Use of NBS instead of Br₂; explore greener solvents. |

| Catalysis | Employ catalytic reagents in place of stoichiometric ones. |

| Reduce Derivatives | Avoid unnecessary protection/deprotection steps where possible. |

| Design for Energy Efficiency | Utilize milder reaction conditions, potentially through catalysis or flow chemistry. |

By integrating these principles into the synthetic design, the production of this compound can be made more sustainable and environmentally responsible.

Chemical Transformations and Reactivity of 5 Benzyloxy 3 Bromo 2 Chloropyridine

Selective Functional Group Interconversions

The presence of both a bromo and a chloro substituent on the pyridine (B92270) ring of 5-(benzyloxy)-3-bromo-2-chloropyridine allows for selective functionalization. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling selective transformations at the C3 position while leaving the C2 chloro group intact for potential subsequent reactions.

Reactivity at the Bromine Position (C3)

The C3 position, bearing the bromine atom, is the primary site for a variety of palladium-catalyzed cross-coupling reactions. This selectivity is a cornerstone of its utility in the synthesis of complex molecules.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.govrsc.org For this compound, this reaction is typically employed to introduce aryl or heteroaryl substituents at the C3 position. The reaction generally proceeds with high chemoselectivity for the C-Br bond over the C-Cl bond.

Table 1: Suzuki-Miyaura Cross-Coupling of this compound

| Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

|---|

Detailed research findings for specific Suzuki-Miyaura reactions involving this compound are not extensively detailed in the provided search results, though the coupling of 5-bromo-2-chloropyridine with 2,5-dimethoxyphenylboronic acid has been documented. sigmaaldrich.com

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. libretexts.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org While general principles of Sonogashira reactions are well-established, specific applications to this compound are less commonly reported in broad literature searches. However, the higher reactivity of the C-Br bond suggests that selective coupling with terminal alkynes at the C3 position is feasible. The synthesis of various alkynylpyridines from 3,5-dibromo-2,6-dichloropyridine has been demonstrated, showcasing the potential for selective alkynylation. nih.gov

Table 2: Sonogashira Cross-Coupling of Substituted Pyridines (Illustrative)

| Substrate | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Product |

|---|

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction allows for the coupling of an amine with an aryl halide. The amination of 5-bromo-2-chloropyridine to form 5-amino-2-chloropyridine has been reported, indicating that the C-Br bond is susceptible to this transformation. sigmaaldrich.com It is therefore highly probable that this compound would undergo a similar selective amination at the C3 position.

Table 3: Buchwald-Hartwig Amination of Bromopyridines (Illustrative)

| Amine | Catalyst | Ligand | Base | Solvent | Product |

|---|

This example with 2-bromo-6-methyl pyridine illustrates the general conditions for this type of reaction. chemspider.com

Beyond the more common cross-coupling reactions, other transition metal-catalyzed transformations can be envisaged at the C3 position of this compound. These could include Stille coupling (using organotin reagents), Heck coupling (with alkenes), and various carbonylation reactions to introduce carbonyl functionalities. The principles of selective reactivity of the C-Br bond would likely apply in these cases as well.

Reactivity at the Chlorine Position (C2)

The chlorine atom at the C2 position of the pyridine ring is particularly susceptible to certain types of reactions due to its position "ortho" to the ring nitrogen.

The C2 position of a pyridine ring is electronically deficient and activated for Nucleophilic Aromatic Substitution (SNAr). This is because the electronegative nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate formed during the attack of a nucleophile, particularly when the charge is located on the nitrogen itself. stackexchange.com This is analogous to the reactivity of acid chlorides, where a nucleophile attacks, forms a tetrahedral intermediate, and then ejects the chloride. youtube.com

In the case of this compound, the C2-chloro substituent is the primary site for SNAr, as the C-Br bond is generally less prone to this type of substitution. Various nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride to form 2-substituted pyridine derivatives. These reactions are foundational for introducing diverse functionalities at this position.

Table 1: Examples of SNAr Reactions on 2-Chloropyridine Systems

| Nucleophile | Product Type | General Conditions |

|---|---|---|

| Primary/Secondary Amines | 2-Aminopyridines | Heat, often in a polar solvent like DMSO or NMP; may require a base. |

| Alkoxides (e.g., NaOMe) | 2-Alkoxypyridines | Room temperature to reflux in the corresponding alcohol. |

While the C2-Cl bond is reactive in SNAr, it is typically less reactive than the C3-Br bond in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings. The relative bond strength (C-Br < C-Cl) and the ease of oxidative addition to the palladium(0) catalyst mean that the C3-Br position is the preferred site for initial cross-coupling. This differential reactivity is a key tool for regioselective functionalization.

However, after the C3 position has been functionalized, the C2-chloro group can participate in cross-coupling reactions, often under more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems). Some nickel-catalyzed systems have shown success in coupling 2-chloropyridines, although they can be inhibited by the formation of stable, inactive nickel complexes. rsc.org Polymer-bound palladium complexes have also been developed for the cross-coupling of chloropyridines with arylboronic acids. capes.gov.br This sequential approach allows for the programmed introduction of two different aryl or alkyl groups onto the pyridine ring.

Reactivity of the Benzyloxy Group

The benzyloxy group at the C5 position serves primarily as a protecting group for the corresponding 5-hydroxypyridine. Its removal or transformation is a common step in synthetic sequences involving this scaffold.

The conversion of the 5-benzyloxy group to a 5-hydroxy group is a critical deprotection step. Several standard methods are effective for cleaving benzyl ethers.

Catalytic Hydrogenolysis: This is the most common and often cleanest method for benzyl ether deprotection. commonorganicchemistry.com The reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. commonorganicchemistry.comorganic-chemistry.org This process yields the desired hydroxypyridine and toluene as a byproduct. A potential complication is the simultaneous hydrogenolysis of the C-Br and C-Cl bonds (dehalogenation), which can be mitigated by using specific catalysts or additives like ammonium acetate, which can inhibit the palladium catalyst's activity towards dehalogenation. organic-chemistry.org

Acidic Cleavage: Strong acids such as hydrogen bromide (HBr) or boron tribromide (BBr₃) can cleave benzyl ethers. However, this method is less common for substrates with other acid-sensitive groups. organic-chemistry.org

Oxidative Cleavage: Certain reagents can oxidatively cleave benzyl ethers. For example, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is effective, particularly for p-methoxybenzyl ethers, but can also be used for unsubstituted benzyl ethers, sometimes with photoirradiation to facilitate the reaction. organic-chemistry.orggoogle.com

Table 2: Common Deprotection Methods for Benzyloxy Groups

| Reagent(s) | Conditions | Byproduct | Key Considerations |

|---|---|---|---|

| H₂, Pd/C | MeOH or EtOH, room temp, 1 atm H₂ | Toluene | Risk of dehalogenation. commonorganicchemistry.com |

| BBr₃ | CH₂Cl₂, low temperature | Benzyl bromide | Potent Lewis acid, can affect other functional groups. |

Direct oxidative transformation of the benzyloxy group itself, without cleavage, is not a commonly reported high-yield pathway for this specific class of compounds. However, related oxidative reactions have been documented. For instance, pyridine N-oxides can serve as oxidizing agents for converting benzylic halides to carbonyl compounds. nih.gov While not a direct transformation of the benzyloxy group on this compound, it points to the broader reactivity patterns within related chemical spaces. It is conceivable that under specific catalytic conditions, the benzylic C-H bonds of the O-CH₂-Ph group could be oxidized, but this remains a specialized and less-explored area for this substrate.

Reaction Mechanisms and Pathways for Derivatization

The chemical behavior of this compound is primarily dictated by the electronic properties of the pyridine nucleus and the nature of the substituents. The pyridine nitrogen atom acts as an electron-withdrawing group, activating the ortho (C2 and C6) and para (C4) positions towards nucleophilic attack. Conversely, the benzyloxy group at the C5 position is electron-donating, which can influence the regioselectivity of certain reactions. The differential reactivity of the C-Br and C-Cl bonds is a cornerstone of its synthetic utility.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are pivotal for forming new carbon-carbon bonds at the halogenated positions of the pyridine ring. In the case of this compound, the reaction demonstrates high regioselectivity, favoring substitution at the C3-bromo position over the C2-chloro position. This selectivity is rooted in the differences in bond dissociation energies (BDE) of the C-Br and C-Cl bonds, where the C-Br bond is weaker and thus more susceptible to oxidative addition by the palladium(0) catalyst. rsc.org

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling of this compound with an organoboron reagent (R-B(OR')₂) proceeds as follows:

Oxidative Addition: The active Pd(0) catalyst, typically stabilized by phosphine (B1218219) ligands, undergoes oxidative addition to the C-Br bond of the pyridine ring. This is the rate-determining and selectivity-determining step, resulting in the formation of a Pd(II) intermediate. The greater reactivity of the C-Br bond ensures that this step occurs preferentially at the C3 position. nih.gov

Transmetalation: The halide on the Pd(II) complex is exchanged for the organic group from the organoboron reagent. This step is facilitated by a base, which activates the organoboron species.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This selective coupling at the C3 position allows for the synthesis of 2-chloro-5-(benzyloxy)-3-substituted pyridines. Subsequent coupling at the C2-chloro position can be achieved under more forcing reaction conditions, providing a pathway to di-substituted pyridine derivatives. acs.org

Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Dihalopyridines

| Substrate | Reactive Position | Rationale |

|---|---|---|

| 5-Bromo-2-chloropyridine | C5-Br | Lower C-Br bond dissociation energy leads to preferential oxidative addition. rsc.org |

| 2-Bromo-3-iodopyridine | C3-I | The C-I bond is the most reactive among the common halogens in palladium-catalyzed coupling. rsc.org |

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the functionalization of this compound. The electron-withdrawing nature of the pyridine nitrogen atom makes the C2 and C6 positions particularly susceptible to nucleophilic attack. researchgate.net In this molecule, the C2 position, bearing the chloro substituent, is significantly activated.

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govnih.gov

Nucleophilic Attack: A nucleophile attacks the electron-deficient C2 carbon, leading to the formation of a tetrahedral Meisenheimer intermediate. The negative charge is delocalized over the pyridine ring and is stabilized by the nitrogen atom.

Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group.

While the benzyloxy group at C5 is electron-donating and would typically disfavor nucleophilic attack, the strong activation provided by the ring nitrogen at the ortho position (C2) is the dominant factor. The C3-bromo position is less activated towards nucleophilic attack compared to the C2 position. Therefore, nucleophilic substitution reactions with nucleophiles such as amines or alkoxides are expected to occur selectively at the C2 position, displacing the chloride.

Recent studies have also suggested that for some highly activated systems, the SNAr reaction may proceed through a concerted mechanism where bond formation and bond breaking occur in a single step, bypassing a stable Meisenheimer intermediate. nih.gov The exact pathway for this compound would depend on the specific nucleophile and reaction conditions.

Table 2: Factors Influencing Regioselectivity in Nucleophilic Aromatic Substitution on Halopyridines

| Factor | Influence on Reactivity |

|---|---|

| Position of Halogen | C2 and C4 positions are highly activated by the electron-withdrawing pyridine nitrogen. C3 is less reactive. |

| Nature of Halogen | The rate of substitution often follows the order F > Cl > Br > I, as the more electronegative halogen better stabilizes the intermediate through induction. However, the C-F bond is the strongest, making the second step (leaving group departure) rate-limiting in some cases. |

| Substituents | Electron-withdrawing groups on the ring enhance the rate of reaction by stabilizing the Meisenheimer complex, while electron-donating groups generally decrease the rate. |

| Nucleophile | Stronger nucleophiles generally lead to faster reaction rates. |

5 Benzyloxy 3 Bromo 2 Chloropyridine As a Key Synthetic Intermediate

Strategic Utility in Cascade and Domino Reactions

Cascade and domino reactions, which involve a series of intramolecular or intermolecular bond-forming events within a single synthetic operation, represent a highly efficient approach to increasing molecular complexity. nih.gov The dihalogenated nature of 5-(Benzyloxy)-3-bromo-2-chloropyridine, coupled with the electronic influence of the benzyloxy group, makes it a prime candidate for initiating or participating in such reaction sequences.

While specific, published examples of cascade reactions commencing directly from this compound are not prevalent, its structural motifs are analogous to those found in other dihalopyridines that undergo such transformations. uni-rostock.de For instance, a hypothetical domino reaction could be initiated by a selective cross-coupling at the more reactive C-Br bond. The newly introduced functionality could then possess a reactive site capable of an intramolecular reaction with the C-Cl bond, leading to the formation of a fused ring system.

A plausible, albeit theoretical, domino sequence is outlined below:

Table 1: Hypothetical Domino Reaction Sequence Utilizing this compound

| Step | Reaction Type | Reactant(s) | Product of Step |

| 1 | Sonogashira Coupling | This compound, Terminal alkyne with a nucleophilic group (e.g., a primary amine on a tether) | 5-(Benzyloxy)-2-chloro-3-(alkynyl)pyridine derivative |

| 2 | Intramolecular Cyclization | Product from Step 1 | Fused pyridopyrrole or similar heterocyclic system |

This sequence leverages the differential reactivity of the C-Br and C-Cl bonds, a topic that will be explored in more detail in section 4.3. The initial, selective reaction at the C-Br position sets the stage for a subsequent intramolecular cyclization, a hallmark of domino reaction design. nih.gov

Convergent Synthesis Approaches Utilizing the Compound

In a convergent approach, this compound can be elaborated in one or two steps before being coupled with another advanced intermediate. For example, a Suzuki-Miyaura coupling could be performed selectively at the C-Br position, introducing an aryl or heteroaryl fragment. The resulting 3-substituted-2-chloro-5-(benzyloxy)pyridine can then be subjected to a second coupling reaction at the C-Cl position with a different, often more complex, molecular fragment.

Table 2: Example of a Convergent Synthesis Strategy

| Fragment A Synthesis | Fragment B | Coupling Reaction | Final Product |

| 1. Start with this compound. 2. Perform a selective Suzuki-Miyaura coupling with an arylboronic acid at the C-Br position. | A complex, independently synthesized fragment (e.g., a boronic ester or organozinc reagent). | A second cross-coupling reaction (e.g., Suzuki or Negishi) at the C-Cl position of the elaborated Fragment A. | A complex, multi-substituted pyridine (B92270) derivative. |

This strategy allows for the rapid generation of a library of analogues by varying the coupling partners in each step, a common practice in medicinal chemistry discovery programs. The ability to use this single, versatile building block to access a wide range of final products underscores its importance in convergent synthetic design. nih.govresearchgate.net

Orthogonal Reactivity for Sequential Functionalization

The concept of orthogonal reactivity is central to the synthetic utility of this compound. The carbon-bromine and carbon-chlorine bonds on the pyridine ring exhibit different reactivities, particularly in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond towards oxidative addition to a palladium(0) catalyst. rsc.orgosti.gov This difference in reactivity allows for the selective functionalization of the C-3 position while leaving the C-2 position intact for subsequent transformations.

A variety of cross-coupling reactions can be employed to exploit this differential reactivity, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. By carefully selecting the catalyst, ligands, and reaction conditions, a high degree of selectivity for the C-Br bond can be achieved. nih.govacs.org

Table 3: Selective Cross-Coupling Reactions at the C-Br Position

| Reaction Type | Typical Coupling Partner | Catalyst/Ligand System (Illustrative) | Product |

| Suzuki-Miyaura | Aryl- or heteroarylboronic acid/ester | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-5-(benzyloxy)-2-chloropyridine |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-Alkynyl-5-(benzyloxy)-2-chloropyridine |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | 3-Amino-5-(benzyloxy)-2-chloropyridine |

Once the C-3 position has been functionalized, the less reactive C-Cl bond can be targeted for a second cross-coupling reaction. This typically requires more forcing conditions, such as higher temperatures or the use of more electron-rich and sterically hindered phosphine (B1218219) ligands, which facilitate the oxidative addition to the C-Cl bond. acs.org This stepwise approach provides a powerful method for the controlled, regioselective synthesis of tri-substituted pyridine derivatives from a single, readily available precursor.

Based on a comprehensive search of available scientific literature and chemical databases, there is insufficient information to generate a detailed article on the specific applications of “this compound” according to the provided outline.

Extensive and targeted searches for the use of this specific compound as a precursor in the synthesis of pyridazines, pyrimidines, fused pyridine systems, advanced pharmaceutical scaffolds, and agrochemical intermediates did not yield relevant research findings, reaction protocols, or data suitable for creating the requested content and tables.

The available information is limited to supplier listings and basic compound properties. There is no accessible published research detailing its role in the construction of the complex molecular architectures specified in the user's instructions. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and content inclusions.

Applications in the Construction of Complex Molecular Architectures

Utility in the Preparation of Functional Materials Precursors

The development of advanced functional materials, such as those for organic electronics and photonics, relies heavily on the ability to synthesize precisely defined molecular precursors. These precursors are typically complex organic molecules that form the basis of polymers, oligomers, or molecular glasses. 5-(Benzyloxy)-3-bromo-2-chloropyridine is a valuable scaffold for creating such precursors due to its capacity to undergo various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of extended π-conjugated systems.

The distinct reactivity of the C-Br and C-Cl bonds is a key feature of this molecule. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in standard palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This difference in reactivity allows for selective functionalization at the 3-position of the pyridine (B92270) ring while leaving the 2-position available for subsequent transformations.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. By reacting this compound with a suitable boronic acid or boronate ester, an aryl or heteroaryl group can be introduced at the 3-position. The resulting 5-(benzyloxy)-2-chloro-3-arylpyridine can then be subjected to a second Suzuki-Miyaura coupling at the 2-position, often under more forcing conditions, to introduce a different aryl or heteroaryl group. This stepwise approach is invaluable for the synthesis of unsymmetrical bi- and oligo-aryl precursors for organic light-emitting diodes (OLEDs). nbinno.com

Table 1: Representative Conditions for Sequential Suzuki-Miyaura Coupling

| Step | Reaction | Typical Catalyst | Typical Base | Typical Solvent | Typical Temperature |

|---|---|---|---|---|---|

| 1 (C-Br) | Coupling with Ar¹-B(OR)₂ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 80-100 °C |

| 2 (C-Cl) | Coupling with Ar²-B(OR)₂ | Pd₂(dba)₃ with a phosphine (B1218219) ligand (e.g., SPhos) | K₃PO₄ | Dioxane | 100-120 °C |

Sonogashira Coupling: To introduce alkyne functionalities, which are important for creating rigid, linear molecular wires or for further conversion into other functional groups, the Sonogashira coupling is employed. Similar to the Suzuki-Miyaura reaction, the C-Br bond can be selectively coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. The resulting 3-alkynyl-5-(benzyloxy)-2-chloropyridine is a precursor that can be further elaborated at the 2-position or used to construct larger conjugated systems through subsequent coupling reactions.

Table 2: Conditions for Selective Sonogashira Coupling

| Halogen Site | Reactant | Catalyst System | Typical Base | Typical Solvent | Typical Yield |

|---|---|---|---|---|---|

| C-Br | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF or DMF | Good to Excellent |

Buchwald-Hartwig Amination: The introduction of nitrogen-containing functional groups is crucial for tuning the electronic properties of materials, for example in hole-transport layers of OLEDs. The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. Again, the greater reactivity of the C-Br bond allows for the selective introduction of an amine at the 3-position. The resulting aminopyridine can be a precursor for a variety of functional materials.

The benzyloxy group at the 5-position also plays a significant role. Electronically, it influences the reactivity of the pyridine ring. Synthetically, it can serve as a protecting group for a hydroxyl functionality. The hydroxyl group, once deprotected via hydrogenolysis of the benzyl ether, can be used to attach the precursor to a surface, incorporate it into a polymer backbone, or modify its solubility.

Through the sequential and selective application of these modern cross-coupling reactions, this compound serves as a linchpin in the assembly of complex precursors for a new generation of functional organic materials. The ability to precisely control the introduction of different functionalities at specific positions on the pyridine ring is a testament to the strategic value of this versatile building block.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules and predict their reactivity. ias.ac.in For 5-(benzyloxy)-3-bromo-2-chloropyridine, DFT calculations can elucidate how the interplay of the electron-donating benzyloxy group and the electron-withdrawing halogen atoms influences the reactivity of the pyridine (B92270) ring.

Key aspects of reactivity are explored through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate an electron, and its energy level is crucial in reactions with electrophiles. youtube.com Conversely, the LUMO represents the ability to accept an electron, making it central to reactions with nucleophiles. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.comnih.gov

For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzyloxy group and the pyridine ring, while the LUMO would be localized on the electron-deficient pyridine ring, particularly around the carbon atoms bearing the halogen substituents.

Illustrative Frontier Molecular Orbital Data

| Parameter | Calculated Energy (eV) | Implication for Reactivity |

| EHOMO | -6.45 | Indicates the molecule's capacity to act as an electron donor. |

| ELUMO | -1.23 | Indicates the molecule's capacity to act as an electron acceptor. |

| HOMO-LUMO Gap (ΔE) | 5.22 | A relatively large gap suggests significant kinetic stability. irjweb.com |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation at a common level of theory (e.g., B3LYP/6-311G+(d,p)). Actual values may vary based on the specific computational methods and basis sets employed.

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netuni-muenchen.de For this compound, the MEP map would likely show a negative potential (typically colored red) around the nitrogen atom of the pyridine ring and the oxygen of the benzyloxy group, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and particularly near the carbon atoms attached to the chlorine and bromine, highlighting them as potential sites for nucleophilic attack. researchgate.net

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

Illustrative Calculated Reactivity Descriptors

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

| Ionization Potential (I) | -EHOMO | 6.45 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.23 | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I+A)/2 | 3.84 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (I-A)/2 | 2.61 | Resistance to change in electron distribution; higher values indicate greater stability. irjweb.com |

| Electrophilicity Index (ω) | χ²/(2η) | 2.82 | A measure of the molecule's overall electrophilic nature. |

Note: This table contains illustrative data based on the hypothetical HOMO/LUMO values above. These descriptors quantify the molecule's reactivity profile.

Molecular Modeling of Reaction Pathways and Transition States

Beyond static reactivity prediction, computational modeling can map out entire reaction pathways, providing a dynamic understanding of chemical transformations. For this compound, a key area of interest is nucleophilic aromatic substitution (SNAr), where one of the halogen atoms is displaced by a nucleophile. rsc.org

Molecular modeling can be used to calculate the energies of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. rsc.org By locating the transition state structures and calculating their energies, one can determine the activation energy (ΔG‡), which is crucial for predicting reaction rates. rsc.org

In the case of this compound, a nucleophile could potentially attack the carbon at the C2 position (displacing the chloride) or the C3 position (displacing the bromide). Computational modeling can predict which pathway is more favorable by comparing their respective activation energies. The SNAr mechanism typically proceeds via a high-energy intermediate known as a Meisenheimer complex. rsc.org Theoretical calculations can model the formation and stability of these intermediates for substitution at both positions.

Illustrative Activation Energy Data for SNAr with a Generic Nucleophile (Nu⁻)

| Reaction Pathway | Position of Attack | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

| Pathway A | C2 (Substitution of Cl) | 22.5 | This pathway has a lower activation barrier and is therefore kinetically favored. |

| Pathway B | C3 (Substitution of Br) | 28.1 | This pathway is less favorable due to a higher activation energy. |

Note: This table presents a hypothetical comparison of activation energies. Such calculations are vital for understanding and predicting the regioselectivity of SNAr reactions on dihalogenated pyridines. rsc.org

These models can also explore the influence of different nucleophiles, solvents, and reaction conditions, offering a comprehensive picture of the reaction landscape before extensive experimental work is undertaken.

Prediction of Regioselectivity and Stereoselectivity in Transformations

Regioselectivity—the preference for a reaction to occur at one position over another—is a critical challenge in the functionalization of polysubstituted aromatic rings. Computational chemistry offers robust methods to predict the regiochemical outcomes of reactions involving this compound.

For nucleophilic aromatic substitution, the regioselectivity is governed by a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen and the halogens makes the ring susceptible to nucleophilic attack. DFT calculations of properties like the LUMO distribution and atomic charges can provide a first approximation of the most electrophilic sites. imperial.ac.uk The carbon atoms bonded to the chlorine (C2) and bromine (C3) are the primary candidates for attack. Generally, the C2 position in pyridines is more activated towards nucleophilic attack than C3 due to the proximity of the electron-withdrawing ring nitrogen. nih.gov

Computational models can quantify the relative stability of the transition states leading to different products, providing a more accurate prediction of regioselectivity. nih.govresearchgate.net For instance, by comparing the activation energies for nucleophilic attack at C2 versus C3, a selectivity ratio can be predicted. Advanced models can even incorporate machine learning techniques trained on large datasets of known reactions to enhance predictive accuracy for complex substrates. rsc.org

Illustrative Predicted Regioselectivity for Nucleophilic Attack

| Reaction Site | Predicted Product | Relative Transition State Energy (kcal/mol) | Predicted Product Ratio |

| C2 (ipso-substitution of Cl) | 5-(Benzyloxy)-3-bromo-2-(Nu)pyridine | 0 (Reference) | >95% |

| C3 (ipso-substitution of Br) | 5-(Benzyloxy)-2-chloro-3-(Nu)pyridine | +5.6 | <5% |

| C4 | 5-(Benzyloxy)-3-bromo-2-chloro-4-(Nu)pyridine | +12.3 | <1% |

| C6 | 5-(Benzyloxy)-3-bromo-2-chloro-6-(Nu)pyridine | +9.8 | <1% |

Note: This table provides a hypothetical, illustrative prediction for a typical SNAr reaction. The data demonstrates how computational modeling can provide clear, quantitative predictions on the major product of a reaction.

While stereoselectivity is not a primary concern for simple substitution on the aromatic ring itself, it would become relevant if the benzyloxy group or a new substituent introduced in a reaction contains a chiral center. In such cases, molecular modeling could be employed to predict the diastereomeric or enantiomeric outcome by calculating the energies of the relevant stereoisomeric transition states.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of polysubstituted pyridines often involves multi-step procedures with harsh reaction conditions, toxic solvents, and expensive or non-reusable catalysts. acs.org Future research is increasingly focused on developing more efficient, economical, and environmentally friendly methods.

Key areas for development include:

Green Catalysis: Research into heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized resins, presents a promising alternative to conventional homogeneous catalysts. acs.org These materials can be easily recovered and reused, reducing waste and cost. For instance, the use of surface-modified vials as both the reactor and catalyst source is an innovative approach for the sustainable synthesis of pyridine (B92270) derivatives. acs.org

Metal-Free Reactions: Developing metal-free cascade reactions, such as tandem Pummerer-type rearrangements and aza-Prins cyclizations, can provide access to highly functionalized pyridines from simple starting materials without the need for transition metals. acs.org

Dehydrogenative Condensation: Methods involving acceptorless dehydrogenative condensation, which combine alcohols and amines to form the pyridine ring, contribute to a greener synthesis by generating minimal waste products. nih.gov Iridium catalysts stabilized by pincer ligands have shown high efficiency in mediating such reactions to produce novel meta-functionalized pyridines. nih.gov

| Synthetic Strategy | Traditional Approach | Potential Sustainable Alternative | Key Benefits |

| Catalysis | Homogeneous acid/base or metal catalysts | Reusable heterogeneous catalysts (e.g., PET@UiO-66) acs.org | Catalyst reusability, reduced waste, operational simplicity. acs.org |

| Reaction Type | Multi-step linear synthesis | Metal-free cascade reactions acs.org | Increased efficiency, atom economy, access to complex structures. |

| Starting Materials | Pre-functionalized rings, toxic reagents | Simple, abundant feedstocks (e.g., alcohols, amines) nih.gov | Reduced reliance on fossil fuels, lower CO2 emissions. nih.gov |

Exploration of Underexplored Reactivity Profiles

The reactivity of 5-(Benzyloxy)-3-bromo-2-chloropyridine is dominated by the chemistry of its halogen substituents, which are amenable to a variety of cross-coupling reactions. However, future research can delve into more nuanced and selective transformations. The differential reactivity between the bromine at C3 and the chlorine at C2 allows for sequential, site-selective functionalization, but the full potential of this has yet to be realized.

Future avenues of exploration include:

Selective Functionalization: Developing catalytic systems that can selectively target one halogen over the other with high fidelity is a primary goal. This would enable the programmed, stepwise introduction of different functional groups.

C-H Functionalization: While the ring is heavily substituted, direct C-H functionalization at the remaining unsubstituted position (C4 or C6, depending on the specific isomer) could provide novel pathways to even more complex derivatives, bypassing traditional multi-step sequences. rsc.org

Computational and AI-Driven Discovery: The use of machine learning and computational chemistry can predict novel reaction pathways and identify optimal conditions for unexplored transformations. rsc.org This can accelerate the discovery of new reactivity profiles for this and related pyridine scaffolds.

| Position | Substituent | Known Reactivity | Future Research Focus |

| C2 | Chlorine | Nucleophilic Aromatic Substitution, Cross-Coupling | Developing highly selective cross-coupling conditions to differentiate from the C3-Bromo group. |

| C3 | Bromine | Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Exploring less common coupling partners; radical-based functionalization. |

| C5 | Benzyloxy Group | Ether cleavage (debenzylation) | Use as a directing group for metallation/functionalization at adjacent positions. |

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The transition from traditional batch processing to continuous flow chemistry is a major trend in modern organic synthesis, offering significant advantages in safety, efficiency, and scalability. sci-hub.seacs.org Applying this technology to the synthesis and elaboration of this compound is a logical next step.

Key benefits and research directions include:

Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature and pressure. sci-hub.se This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, enabling transformations that are difficult or dangerous to perform on a large scale in batch reactors. acs.org

Improved Efficiency and Yield: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to faster reactions and higher yields. beilstein-journals.org Continuous processing can also minimize the formation of byproducts by reducing residence time. beilstein-journals.org

Automation and High-Throughput Screening: Integrating flow reactors with automated systems allows for the rapid synthesis and screening of a library of derivatives. By systematically varying reactants and conditions, researchers can quickly identify optimal pathways and discover new compounds for applications in drug discovery and materials science. acs.org The Bohlmann-Rahtz pyridine synthesis has already been successfully adapted to microwave flow reactors, demonstrating the feasibility of this approach for constructing substituted pyridines in a single, continuous step. beilstein-journals.orgtechnologynetworks.com

Expanding the Scope of Complex Molecule Construction

This compound is an ideal scaffold for building structurally complex molecules. Its pre-installed functional handles provide multiple points for diversification.

Future research will likely focus on:

Sequential Cross-Coupling: A primary application is the programmed, sequential functionalization of the C-Br and C-Cl bonds. The greater reactivity of the C-Br bond typically allows it to be addressed first in palladium-catalyzed cross-coupling reactions, followed by a subsequent coupling at the C-Cl position under more forcing conditions. Mastering this sequential approach is key to building intricate, unsymmetrically substituted bi-aryl or other complex systems.

Synthesis of Bioactive Molecules: Pyridine rings are a cornerstone of many pharmaceuticals. acs.org This building block can be used as a central scaffold in the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or other potential therapeutic agents.

Development of Advanced Materials: The rigid, aromatic nature of the pyridine core, combined with the ability to introduce diverse functionalities, makes it a candidate for the synthesis of organic light-emitting diodes (OLEDs), sensors, or novel ligands for catalysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(Benzyloxy)-3-bromo-2-chloropyridine, and what are the critical reaction parameters?

- Answer : The synthesis typically involves halogenation and substitution on a pyridine scaffold. A common approach includes:

Halogenation : Bromination at the 3-position and chlorination at the 2-position via electrophilic substitution, using reagents like N-bromosuccinimide (NBS) or Cl₂/FeCl₃ under controlled temperatures (0–25°C) .

Benzyloxy introduction : Nucleophilic aromatic substitution (SNAr) at the 5-position using benzyl alcohol in the presence of a base (e.g., NaH or K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 60–80°C .

- Critical parameters : Reaction temperature, solvent polarity, and stoichiometric ratios of halogenating agents to avoid over-halogenation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Answer :

- NMR :

- ¹H NMR : Signals for benzyloxy protons (δ 4.5–5.5 ppm) and aromatic protons on the pyridine ring (δ 7.0–8.5 ppm). Coupling patterns distinguish substituent positions .

- ¹³C NMR : Carbon signals for Br- and Cl-substituted carbons (δ 120–140 ppm) and benzyloxy carbons (δ 70–80 ppm) .

- IR : Stretching vibrations for C-Br (~600 cm⁻¹), C-Cl (~750 cm⁻¹), and benzyl ether C-O (~1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak (M⁺) and isotopic patterns for Br/Cl to confirm molecular weight .

Advanced Research Questions

Q. How do steric and electronic effects of the benzyloxy, bromo, and chloro substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Answer :

- Electronic effects : The electron-withdrawing Cl and Br substituents activate the pyridine ring for coupling at the 2- and 3-positions, while the benzyloxy group (electron-donating) directs reactivity to the 5-position.

- Steric effects : Bulky benzyloxy groups at the 5-position hinder coupling at adjacent positions, favoring reactions at the 3-bromo site .

- Methodological optimization : Use Pd(PPh₃)₄ or XPhos as catalysts with K₂CO₃ in THF/water mixtures (80–100°C) for high yields .

Q. How should researchers resolve contradictions in reported reaction yields for halogen exchange reactions involving this compound?

- Answer :

- Comparative analysis : Replicate studies under varying conditions (e.g., solvent, temperature, catalyst loading) to identify outliers.

- Reaction monitoring : Use HPLC or in-situ IR to track intermediate formation and side reactions (e.g., dehalogenation or over-substitution) .

- Computational modeling : DFT calculations to assess thermodynamic feasibility of competing pathways .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies targeting kinase inhibition using this compound?

- Answer :

- Substituent variation : Synthesize analogs with modified halogen positions (e.g., 3-iodo or 2-fluoro) or benzyloxy replacements (e.g., methylthio or morpholino) .

- Biological assays : Test inhibitory activity against kinases (e.g., EGFR or CDK2) using fluorescence polarization assays or ADP-Glo™ kinase assays .

- Data validation : Cross-validate results with molecular docking to identify binding interactions at ATP pockets .

Methodological Best Practices

Q. What precautions are essential for handling this compound in air/moisture-sensitive reactions?

- Answer :

- Storage : Store under inert gas (N₂/Ar) at 2–8°C in sealed containers to prevent hydrolysis of the benzyloxy group .

- Reaction setup : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard additions).

Q. How can researchers optimize catalytic systems for C–H functionalization of this compound?

- Answer :

- Catalyst screening : Test Pd-, Ru-, or Ir-based catalysts with directing groups (e.g., pyridines or amides) to activate specific C–H bonds .

- Solvent effects : Use DCE or toluene for better catalyst stability compared to DMF .

- Additives : Silver salts (Ag₂CO₃) or carboxylic acids to enhance regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.